molecular formula C21H16N4O3S B2942214 N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 894997-77-4

N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2942214
CAS RN: 894997-77-4
M. Wt: 404.44
InChI Key: NKSSTCAILBIVQU-UHFFFAOYSA-N
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Description

“N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N . It also contains a nitro group (-NO2) and an amide group (-CONH2).


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole and pyridine rings, the nitro group, and the amide group. These functional groups would likely confer specific physical and chemical properties to the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole and pyridine rings could make the compound aromatic and potentially planar. The nitro group could make the compound polar .

Scientific Research Applications

Antimicrobial Activity

Thiazolides, including compounds similar to N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide, have been shown to exhibit broad-spectrum activity against a wide variety of pathogens. For example, nitazoxanide, a thiazolide compound, has demonstrated efficacy against helminths, protozoa, and enteric bacteria infecting animals and humans (Esposito et al., 2005). This suggests that similar compounds could be explored for their antimicrobial properties, potentially leading to the development of new antimicrobial agents.

Anticancer Activity

Thiazolide structures have also been implicated in anticancer research. A study revealed that thiazolides could induce cell death in colon carcinoma cell lines, indicating a potential mechanism through which these compounds could be used in cancer therapy (Brockmann et al., 2014). The ability of these compounds to interact with specific cellular targets such as the detoxification enzyme glutathione S-transferase suggests their potential application in the design of anticancer drugs.

Development of Novel Therapeutic Agents

The synthesis and modification of thiazolide compounds have led to the discovery of various derivatives with significant biological activities. These activities include not only antimicrobial and anticancer effects but also the potential to inhibit specific enzymes or cellular processes relevant to disease pathogenesis. For instance, the structural modification of thiazolides has been shown to alter their biological activity, providing a basis for the rational design of novel therapeutic agents targeting a range of diseases (Hemphill et al., 2007).

Future Directions

Future research on this compound could involve studying its potential uses, such as its potential antimicrobial activity. It could also involve studying its physical and chemical properties in more detail .

properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c1-14-4-2-6-18-19(14)23-21(29-18)24(13-15-5-3-11-22-12-15)20(26)16-7-9-17(10-8-16)25(27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSSTCAILBIVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide

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